molecular formula C11H12O3 B126464 Ethyl 4-acetylbenzoate CAS No. 38430-55-6

Ethyl 4-acetylbenzoate

Cat. No. B126464
CAS RN: 38430-55-6
M. Wt: 192.21 g/mol
InChI Key: GLOAPLPTWAXAIG-UHFFFAOYSA-N
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Description

Ethyl 4-acetylbenzoate is a chemical compound that is related to various research studies, particularly in the field of organic synthesis and chemical modification. While the provided papers do not directly discuss ethyl 4-acetylbenzoate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding ethyl 4-acetylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For instance, the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate involved lithiation at the 5-methyl position, with the 4-acetyl group protected, followed by quenching with various electrophiles to yield good to excellent yields . Similarly, the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was achieved through an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was determined using NMR, FT-IR, and FT-Raman analysis, and the data were compared with theoretical calculations performed using density functional theory (DFT) . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds like ethyl 4-acetylbenzoate can be inferred from studies on similar molecules. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, were synthesized and their reactivity was studied under various conditions, leading to products with different acetylation patterns . This suggests that the acetyl group in ethyl 4-acetylbenzoate may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. The thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using TGA and DSC, revealing stability above 249.8°C . Quantum chemical parameters obtained under DFT calculations supported the experimental results. Such studies are crucial for understanding the behavior of compounds under different physical conditions and for their potential applications.

Scientific Research Applications

  • Suzuki Couplings and Anti-Arthritic Potential Ethyl 4-acetylbenzoate, under the derivative name ethyl (4-phenylphenyl)acetate, is used in green Suzuki coupling reactions. This process is significant in producing biaryls, which are crucial in medicinal chemistry. Ethyl (4-phenylphenyl)acetate is a precursor to the drug felbinac and shows promise as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

  • Hypolipidemic Activity Derivatives of ethyl 4-acetylbenzoate, such as ethyl 4-benzyloxybenzoate, have been synthesized and evaluated for hypolipidemic activity in rats. These compounds showed promise in inhibiting cholesterol and free fatty acid biosynthesis, suggesting potential applications in treating lipid-related disorders (Baggaley et al., 1977).

  • Solubility Studies for Industrial Design The solubility of 4-acetylbenzoic acid, closely related to ethyl 4-acetylbenzoate, has been extensively studied in various solvents. This research is vital for industrial design and theoretical studies, offering insights into the compound's behavior in different environments (Sunsandee et al., 2013).

  • Chemical Synthesis and Characterization Ethyl 4-acetylbenzoate and its derivatives have been synthesized and characterized in various studies, indicating its significance in the development of new chemical compounds with potential pharmaceutical applications (Viveka et al., 2016).

  • Pharmacological and Anti-Inflammatory Activities Research has been conducted on derivatives of ethyl 4-acetylbenzoate for their pharmacological properties, including analgesic and anti-inflammatory activities. These studies highlight the potential therapeutic applications of these derivatives (Daidone et al., 1994).

  • Catalysis and Process Optimization Ethyl 4-acetylbenzoate derivatives have been used in various catalytic processes, providing insights into optimizing chemical production methods and exploring green chemistry alternatives (He et al., 2018).

Safety And Hazards

When handling Ethyl 4-acetylbenzoate, personal protective equipment and face protection should be worn . It is advised to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use, and to wash hands before breaks and after work .

properties

IUPAC Name

ethyl 4-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOAPLPTWAXAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344980
Record name Ethyl 4-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetylbenzoate

CAS RN

38430-55-6
Record name Ethyl 4-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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